

Spectroscopic comparison of N-Heptylformamide and its isomers

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Compound of Interest

Compound Name: *N*-Heptylformamide

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A detailed spectroscopic comparison is essential for the differentiation of structural isomers, particularly for compounds like **N-heptylformamide** and its analogs which are relevant in chemical and pharmaceutical research. Amides, characterized by their C-N bond with partial double bond character, exhibit unique spectral features that allow for their unambiguous identification.^{[1][2]} This guide provides a comparative analysis of **N-heptylformamide** against its primary, secondary, and tertiary amide isomers using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.

Spectroscopic Comparison of C₈H₁₇NO Isomers

To illustrate the spectroscopic differences, this guide compares the following structural isomers:

- **N-Heptylformamide** (Secondary Amide)
- Octanamide (Primary Amide)^[3]
- N-Ethylhexanamide (Secondary Amide)^[4]
- N,N-Dipropylacetamide (Tertiary Amide)^{[5][6]}

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying functional groups. For amides, the key diagnostic absorptions are the N-H stretches, the C=O stretch (Amide I band), and the N-H

bend (Amide II band).[7][8]

- Primary amides show two N-H stretching bands between 3370 and 3170 cm^{-1} . [9]
- Secondary amides exhibit a single N-H stretching band in a similar region (3370 to 3170 cm^{-1}). [9]
- Tertiary amides lack an N-H bond and therefore do not show N-H stretching peaks. [9]
- The Amide I band (C=O stretch) is a strong absorption typically found between 1680 and 1630 cm^{-1} for all amides. [9]
- The Amide II band (N-H bend) is a characteristic, intense peak for secondary amides, appearing between 1570 and 1515 cm^{-1} . [9] Primary amides also show a bending vibration (scissoring) in the 1650 to 1620 cm^{-1} range. [9]

Comparative IR Data

Compound	Isomer Type	N-H Stretch (cm^{-1})	C=O Stretch (Amide I) (cm^{-1})	N-H Bend (Amide II) (cm^{-1})
N-Heptylformamide	Secondary	~3300	~1670	~1535
Octanamide	Primary	~3350, ~3180	~1655	~1625
N-Ethylhexanamide	Secondary	~3305	~1640	~1545
N,N-Dipropylacetamide	Tertiary	Absent	~1645	Absent

Note: The values presented are typical and can vary based on the sample state (e.g., neat liquid, solution) and concentration due to effects like hydrogen bonding. [2]

The IR spectra clearly distinguish the isomer types. Octanamide's two N-H stretch peaks confirm it as a primary amide. **N-Heptylformamide** and N-Ethylhexanamide each show a

single N-H peak, characteristic of secondary amides. N,N-Dipropylacetamide is easily identified by the complete absence of N-H stretching absorptions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. In amides, the delocalization of nitrogen's lone pair electrons gives the C-N bond a partial double bond character, restricting rotation and often making protons on N-alkyl groups non-equivalent.^{[1][10]}

- **N-H Proton:** The signal for the amide proton is typically a broad singlet found downfield (δ 5.0 - 8.5 ppm). Its chemical shift is highly dependent on solvent and concentration.^[2]
- **α -Protons:** Protons on the carbon adjacent to the carbonyl group (C=O) and the nitrogen atom have distinct chemical shifts.
- **Formyl Proton (-CHO):** The proton of the formyl group in formamides like **N-heptylformamide** is unique and appears significantly downfield ($\sim\delta$ 8.0-8.2 ppm).

Comparative ¹H NMR Data (Typical Shifts in CDCl₃)

Compound	Isomer Type	N-H Proton (δ , ppm)	Protons α to C=O (δ , ppm)	Protons α to N (δ , ppm)	Other Key Signals (δ , ppm)
N-Heptylformamide	Secondary	~6.1 (broad s)	-	~3.2 (q)	~8.1 (s, CHO)
Octanamide	Primary	~5.5 (broad s, 2H)	~2.2 (t)	-	-
N-Ethylhexanamide	Secondary	~5.6 (broad s)	~2.1 (t)	~3.3 (q)	-
N,N-Dipropylacetamide	Tertiary	Absent	~2.1 (s)	~3.2 (t)	-

The ^1H NMR spectra offer clear points of differentiation. **N-Heptylformamide** is uniquely identified by the formyl proton signal around δ 8.1 ppm. Octanamide is distinguished by its α -carbonyl methylene triplet near δ 2.2 ppm and the absence of signals for protons alpha to a nitrogen. N,N-Dipropylacetamide lacks an N-H proton signal and shows a sharp singlet for its acetyl methyl group ($\sim\delta$ 2.1 ppm) and a triplet for the N-CH₂ protons.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. The fragmentation of amides is predictable and useful for structure elucidation. Common fragmentation pathways include α -cleavage and the McLafferty rearrangement.[\[11\]](#)
[\[12\]](#)

- **Molecular Ion (M^+):** Amides containing one nitrogen atom will have a molecular ion peak at an odd mass-to-charge ratio (m/z), according to the nitrogen rule.[\[11\]](#)
- **α -Cleavage:** This involves the cleavage of the bond adjacent to the carbonyl group or the nitrogen atom. For primary amides, α -cleavage at the R-CONH₂ bond often produces an intense peak at m/z 44 ([CONH₂]⁺).[\[12\]](#)

- McLafferty Rearrangement: This rearrangement is common for amides with a γ -hydrogen on the acyl or N-alkyl chain and results in a characteristic fragment ion.^[11]^[12] For primary amides, this often results in a base peak.^[13]

Comparative MS Fragmentation Data

Compound	Isomer Type	Molecular Ion (M^+ , m/z)	Key Fragment Ion (m/z)	Predominant Fragmentation Pathway
N-Heptylformamide	Secondary	143	44 ($[HCONH_2]^+$)	α -Cleavage
Octanamide	Primary	143	59	McLafferty Rearrangement
N-Ethylhexanamide	Secondary	143	86, 72	α -Cleavage & McLafferty
N,N-Dipropylacetamide	Tertiary	143	100, 86	α -Cleavage

All isomers show a molecular ion peak at m/z 143, confirming their shared molecular formula. However, their fragmentation patterns are distinct. The base peak for Octanamide at m/z 59 is a classic indicator of a McLafferty rearrangement in a primary amide.^[13] **N-Heptylformamide** shows a significant fragment at m/z 44 from cleavage of the N-heptyl bond. N,N-Dipropylacetamide, a tertiary amide, fragments via α -cleavage to produce characteristic ions at m/z 100 (loss of a propyl radical) and m/z 86.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation:

- For liquid samples (**N-Heptylformamide**, N-Ethylhexanamide, N,N-Dipropylacetamide): Place one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin capillary film.
- For solid samples (Octanamide): Prepare a KBr pellet. Mix ~1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Grind to a fine powder and press the mixture into a transparent disk using a hydraulic press.
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing:
 - Perform baseline correction and peak picking to identify the wavenumbers of key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of the amide sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Data Acquisition (¹H NMR):
 - Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
 - Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce proton coupling.

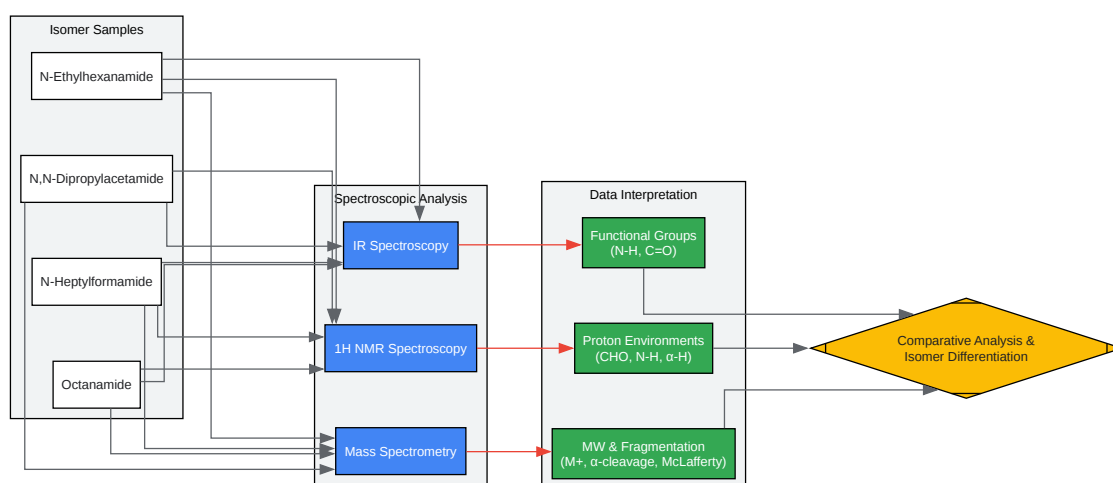
Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Data Acquisition (Electron Ionization - EI):
 - Inject a small volume (e.g., 1 μ L) of the solution into the Gas Chromatograph (GC) inlet.
 - The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column). A typical temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
 - The separated components elute from the GC column and enter the mass spectrometer's ion source.
 - Generate mass spectra using a standard EI energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
- Data Analysis:
 - Identify the molecular ion peak (M^+).

- Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions and proposing structures consistent with known fragmentation mechanisms like α -cleavage and McLafferty rearrangement.[11]

Visualization of Experimental Workflow

The logical flow for differentiating these isomers using the described spectroscopic techniques can be visualized as follows.



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Caption: Workflow for the spectroscopic differentiation of amide isomers.

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